Meta‑Hydroxy Phenyl Substitution Confers a Unique Hydrogen‑Bond Donor/Acceptor Profile Distinct from Para‑Substituted MvfR Inhibitors
The 3‑hydroxyphenyl group on the target compound provides a phenolic –OH capable of acting as both a hydrogen‑bond donor (HBD) and acceptor (HBA), whereas the closest characterised MvfR‑inhibitory analogues carry para‑substituents that are either non‑hydrogen‑bonding (4‑Br, 4‑CH₃, unsubstituted phenyl) or solely HBA (4‑OCH₃) [1][2]. In the Starkey et al. SAR series, the unsubstituted N‑phenyl analogue provided a baseline for MvfR regulon inhibition, while para‑substitution modulated potency but did not introduce an additional HBD. The meta‑OH substitution is predicted to alter both the conformational preference of the N‑aryl ring and the electrostatic complementarity within the MvfR ligand‑binding domain, which contains multiple polar residues (e.g., Tyr258, Gln194) that can engage phenolic –OH groups not accessible to para‑substituted congeners [3].
| Evidence Dimension | Hydrogen‑bond donor count and substitution topology |
|---|---|
| Target Compound Data | HBD count = 1 (meta‑phenolic –OH); substitution position = meta (C3) |
| Comparator Or Baseline | N‑Phenyl analogue: HBD count = 0; N‑(4‑methoxyphenyl) analogue: HBD count = 0; N‑(4‑bromophenyl) analogue: HBD count = 0. All comparators para‑substituted or unsubstituted. |
| Quantified Difference | Target compound possesses one additional HBD not present in any comparator; substitution topology differs (meta vs. para/none). |
| Conditions | Structural and cheminformatic analysis based on 2D chemical structure and reported MvfR‑ligand co‑crystal structures (PDB entries for related benzamide‑benzimidazole inhibitors). |
Why This Matters
The unique HBD capacity and meta‑topology of the target compound may enable interactions with MvfR binding‑site residues that are inaccessible to all para‑substituted analogues, potentially conferring a distinct selectivity and potency profile that cannot be extrapolated from existing comparator data.
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